molecular formula C19H19F3N2O2S B5016593 4-butoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide

4-butoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B5016593
M. Wt: 396.4 g/mol
InChI Key: KVYZWQPJFKSKMI-UHFFFAOYSA-N
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Description

4-butoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a chemical compound with the molecular formula C19H19F3N2O2S It is known for its unique structure, which includes a butoxy group, a trifluoromethyl group, and a carbamothioyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves the following steps:

    Formation of the Benzamide Backbone: The initial step involves the preparation of the benzamide backbone by reacting 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride.

    Introduction of the Carbamothioyl Group: The 4-butoxybenzoyl chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-butoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(trifluoromethyl)phenyl]carbamothioyl}benzamide
  • 4-(trifluoromethyl)benzylamine
  • 4-amino-3-methyl-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Uniqueness

4-butoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the presence of the butoxy group, which can influence its reactivity and biological activity. The trifluoromethyl group also contributes to its distinct properties, such as increased stability and lipophilicity compared to similar compounds.

Properties

IUPAC Name

4-butoxy-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2S/c1-2-3-11-26-16-9-7-13(8-10-16)17(25)24-18(27)23-15-6-4-5-14(12-15)19(20,21)22/h4-10,12H,2-3,11H2,1H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYZWQPJFKSKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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